molecular formula C22H22ClN3O3S2 B3015731 N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide CAS No. 683261-90-7

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide

Cat. No. B3015731
CAS RN: 683261-90-7
M. Wt: 476.01
InChI Key: XKLNWSJVGBBDAI-UHFFFAOYSA-N
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Description

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide, commonly known as CCT018159, is a synthetic compound that has gained significant attention in the scientific community due to its potential as a therapeutic agent.

Scientific Research Applications

Anticancer Activity

N-(4-(4-chlorophenyl)thiazol-2-yl)-4-((3-methylpiperidin-1-yl)sulfonyl)benzamide derivatives have shown significant anticancer activity. One compound demonstrated proapoptotic activity against melanoma cell lines, with growth inhibition and inhibition of carbonic anhydrase isoforms, suggesting potential in cancer treatment (Yılmaz et al., 2015). Additionally, other derivatives were found to exhibit moderate to excellent anticancer activity against various cancer cell lines, including breast, lung, colon, and ovarian cancer, outperforming the reference drug etoposide in some cases (Ravinaik et al., 2021).

Antimicrobial and Antifungal Activity

Thiazole derivatives, including this compound, have been investigated for their antimicrobial activity. Some of these compounds have demonstrated significant activity against gram-positive and gram-negative bacterial species and antifungal species, highlighting their potential as antimicrobial agents (Chawla, 2016). Other studies have also confirmed the antimicrobial and antifungal action of similar derivatives (Sych et al., 2019).

Anticonvulsant Activity

Compounds derived from this compound have been evaluated for their anticonvulsant activity. Certain derivatives exhibited significant anticonvulsant effects, suggesting potential for development into antiepileptic drugs (Singh et al., 2012).

Anti-inflammatory and Analgesic Properties

Some benzothiazole derivatives, structurally related to this compound, have shown promising anti-inflammatory and analgesic effects. These compounds were tested in animal models, indicating their potential for development into anti-inflammatory and pain-relieving medications (Kumar & Singh, 2020).

Anti-tubercular Activity

Derivatives of this compound have been synthesized and evaluated for their anti-tubercular activity. Some of these compounds showed significant activity against Mycobacterium tuberculosis, indicating potential as anti-tubercular agents (Dighe et al., 2012).

properties

IUPAC Name

N-[4-(4-chlorophenyl)-1,3-thiazol-2-yl]-4-(3-methylpiperidin-1-yl)sulfonylbenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C22H22ClN3O3S2/c1-15-3-2-12-26(13-15)31(28,29)19-10-6-17(7-11-19)21(27)25-22-24-20(14-30-22)16-4-8-18(23)9-5-16/h4-11,14-15H,2-3,12-13H2,1H3,(H,24,25,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XKLNWSJVGBBDAI-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCCN(C1)S(=O)(=O)C2=CC=C(C=C2)C(=O)NC3=NC(=CS3)C4=CC=C(C=C4)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C22H22ClN3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

476.0 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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